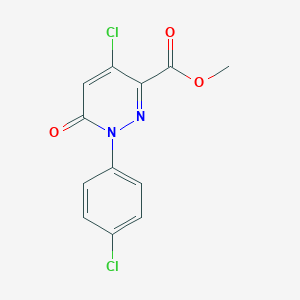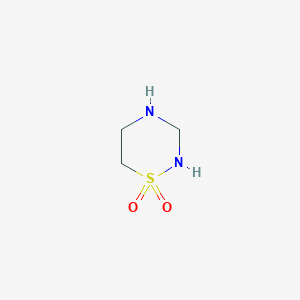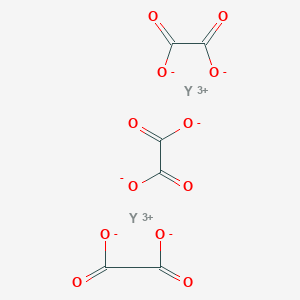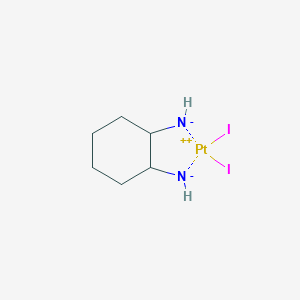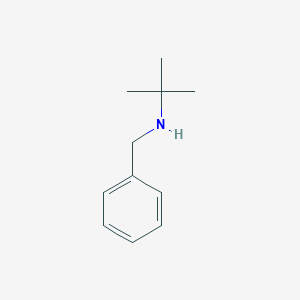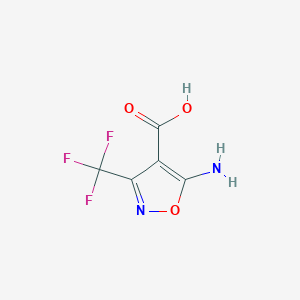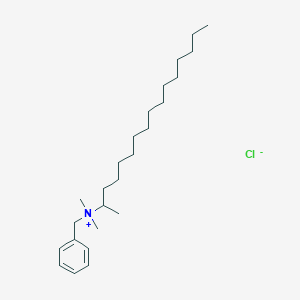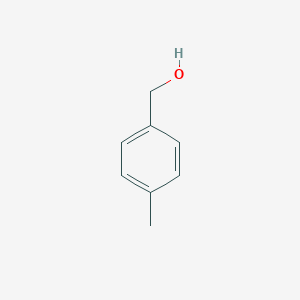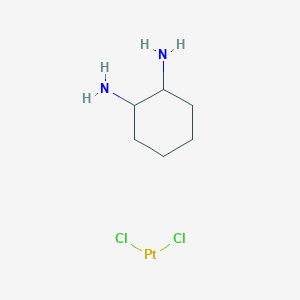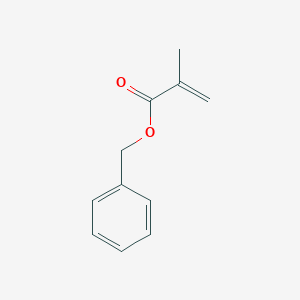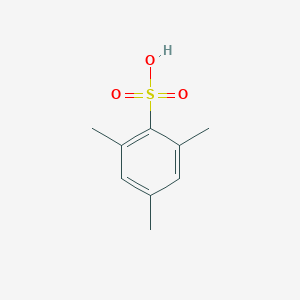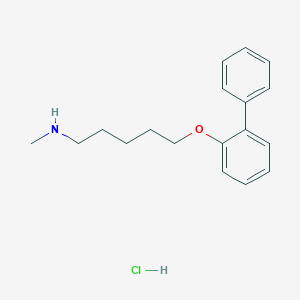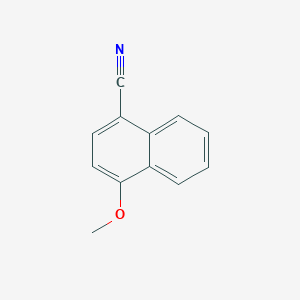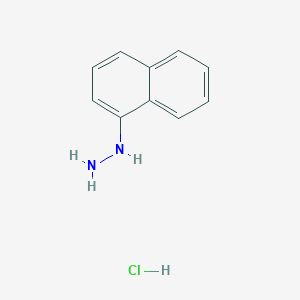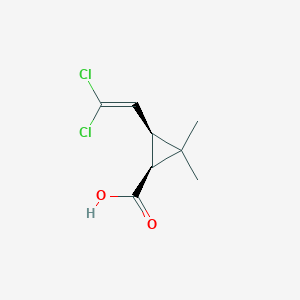
顺式-3-(2,2-二氯乙烯基)-2,2-二甲基环丙烷羧酸
描述
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is a compound that is structurally characterized by a cyclopropane ring substituted with a dichloroethenyl group and a dimethyl group. This compound is related to a class of chemicals known as cyclopropane carboxylic acids, which have been widely studied due to their biological activities and their presence in various natural products .
Synthesis Analysis
The synthesis of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and its analogs has been approached through various synthetic routes. One method involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by the addition of carbon tetrahalides and subsequent base-induced cyclization to yield the desired product . Another approach utilizes a stereospecific route that includes an alicyclic Claisen rearrangement of O-silyl enolates derived from substituted hexenolides . Additionally, the synthesis of related compounds has been achieved by dehydrohalogenation of tetrahalohexanoates, which has been modified to produce the cis-isomer selectively .
Molecular Structure Analysis
The molecular structure of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its angle strain and reactivity. The substituents on the cyclopropane ring influence its reactivity and physical properties. The dichloroethenyl group adds to the complexity of the molecule, potentially affecting its stereochemistry and electronic properties .
Chemical Reactions Analysis
The reactivity of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is influenced by the strained cyclopropane ring and the electron-withdrawing effects of the dichloroethenyl group. These structural features can lead to various chemical reactions, such as substitutions and additions, which are relevant in the synthesis of insecticidal compounds and other biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid are determined by its molecular structure. The presence of halogen atoms and the cyclopropane ring affects its polarity, solubility, and stability. The pKa values of related cis-2-substituted cyclopropanecarboxylic acids have been determined, providing insight into the acidity and electronic effects of substituents on the cyclopropane ring . Additionally, the synthesis of cyclopropenylidene transition metal complexes provides information on the coordination chemistry and potential catalytic applications of cyclopropane-containing compounds .
科学研究应用
热容量和热力学性质
- 已经研究了顺式-3-(2,2-二氯乙烯基)-2,2-二甲基环丙烷羧酸的热容量和热力学性质。研究人员发现该化合物表现出固液融合相变,为其熔点、熔化焓和熵提供了见解。这些发现对于理解该化合物的物理特性和在各个领域中的潜在应用至关重要 (Xue, Wang, Tan, & Wu, 2007)。
测量代谢产物的分析方法
- 另一项研究开发了一种测量人类尿液中顺式-3-(2,2-二氯乙烯基)-2,2-二甲基环丙烷羧酸及相关化合物的方法,表明其可作为暴露于拟除虫剂的生物标志物。这项研究对环境健康和安全至关重要 (Baker, Olsson, & Barr, 2004)。
合成的生物转化
- 该化合物还被用于研究生物转化,特别是用于合成3-取代的2,2-二甲基环丙烷羧酸和酰胺。这项研究对有机化学领域有所贡献,特别是在合成光学纯环丙烷羧酸和酰胺方面 (Wang & Feng, 2003)。
环境监测的分析技术
- 已经开发了创新的分析技术,用于检测环境样品中的该化合物及其代谢物,表明其在监测环境污染和暴露于合成拟除虫剂方面的重要性 (Lin, Ponnusamy, Li, & Jen, 2012)。
毒代动力学和人体监测
- 已经研究了人体暴露于该化合物的暴露生物标志物的毒代动力学,为理解人类暴露于广泛使用的拟除虫剂氯氰菊酯提供了重要信息 (Ratelle, Côté, & Bouchard, 2015)。
属性
IUPAC Name |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLSUSAKZVFOA-INEUFUBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017856 | |
| Record name | cis-Permethric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | |
CAS RN |
55667-40-8, 59042-49-8 | |
| Record name | 1R-cis-Permethric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059042498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Permethric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

